Sulfide, methyl tert-pentyl
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Overview
Description
Sulfide, methyl tert-pentyl: is an organic compound with the molecular formula C6H14S . It is a type of sulfide, which is a sulfur analog of ethers, where the oxygen atom is replaced by a sulfur atom. .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfides like methyl tert-pentyl sulfide can be synthesized through the Williamson ether synthesis method, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For instance, tert-butoxide ion can react with iodomethane to form tert-butyl methyl sulfide.
Industrial Production Methods: Industrial production of sulfides often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sulfides can be oxidized to sulfoxides and sulfones. For example, tert-butyl methyl sulfide can be oxidized to tert-butyl methyl sulfoxide and further to tert-butyl methyl sulfone.
Reduction: Sulfides can be reduced to thiols.
Substitution: Sulfides can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides.
Scientific Research Applications
Chemistry:
Catalysis: Sulfides are used as ligands in catalytic processes.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Sulfides can act as inhibitors for certain enzymes.
Medicine:
Drug Development: Sulfides are explored for their potential therapeutic properties.
Industry:
Vulcanization: Sulfides are used in the vulcanization of rubber.
Battery Technology: They are used in the design of rechargeable lithium batteries.
Mechanism of Action
The mechanism of action of sulfides involves their ability to act as nucleophiles due to the presence of the sulfur atom. This nucleophilicity allows them to participate in various chemical reactions, such as substitution and oxidation. The sulfur atom in sulfides can form bonds with various molecular targets, influencing different pathways in chemical and biological systems .
Comparison with Similar Compounds
- tert-Butyl ethyl sulfide
- tert-Butyl propyl sulfide
- tert-Butyl isopropyl sulfide
Comparison:
- Reactivity: Sulfides are generally more reactive than ethers due to the greater nucleophilicity of sulfur compared to oxygen .
- Applications: While ethers are widely used as solvents, sulfides find more specialized applications in catalysis and industrial processes.
Properties
IUPAC Name |
2-methyl-2-methylsulfanylbutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-5-6(2,3)7-4/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOHDSPLOVBXOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927846 |
Source
|
Record name | 2-Methyl-2-(methylsulfanyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13286-92-5 |
Source
|
Record name | 2-Methyl-2-(methylthio)-butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-(methylsulfanyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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